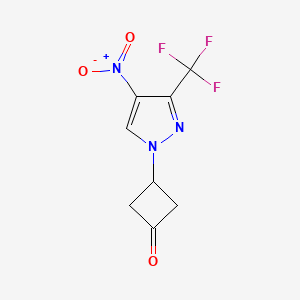3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one
CAS No.:
Cat. No.: VC20357511
Molecular Formula: C8H6F3N3O3
Molecular Weight: 249.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F3N3O3 |
|---|---|
| Molecular Weight | 249.15 g/mol |
| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |
| Standard InChI | InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2 |
| Standard InChI Key | IJDQTZCNFXTGGE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure combines a cyclobutanone moiety with a 4-nitro-3-(trifluoromethyl)pyrazole ring. The pyrazole’s substitution pattern—a nitro group at position 4 and a trifluoromethyl group at position 3—introduces electron-withdrawing effects that modulate reactivity and stability. The cyclobutanone’s strained four-membered ring contributes to its kinetic reactivity, particularly in ring-opening or functionalization reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.15 g/mol |
| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |
| Key Functional Groups | Cyclobutanone, nitro, trifluoromethyl |
Electronic and Steric Effects
The trifluoromethyl group () enhances lipophilicity and metabolic stability, traits critical for bioactive molecules. Meanwhile, the nitro group () acts as a strong electron-withdrawing group, polarizing the pyrazole ring and facilitating nucleophilic substitution or reduction reactions .
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically involves coupling a preformed nitro-trifluoromethyl pyrazole derivative with cyclobutanone. A representative route includes:
-
Pyrazole Activation: The pyrazole nitrogen is deprotonated using a base (e.g., triethylamine) in dichloromethane or ethanol.
-
Nucleophilic Addition: The activated pyrazole reacts with cyclobutanone under controlled temperatures (0–25°C) to form the C–N bond.
-
Purification: Column chromatography or recrystallization isolates the product, with yields optimized by adjusting solvent polarity and reaction time.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or ethanol |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 40–65% (reported) |
Challenges in Scale-Up
Key hurdles include:
-
Nitro Group Instability: Decomposition risks under prolonged heating.
-
Cyclobutanone Reactivity: Competing side reactions (e.g., aldol condensation) require precise stoichiometry.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The cyclobutanone carbonyl is resistant to further oxidation, but the pyrazole’s nitro group can be reduced to an amine using or .
-
Nucleophilic Substitution: The nitro group’s meta-directing effect enables regioselective substitution at the pyrazole’s 5-position.
Ring-Opening Reactions
The strained cyclobutanone undergoes ring-opening with nucleophiles (e.g., Grignard reagents) to yield γ-keto acids or esters, expanding derivatization possibilities.
Table 3: Common Reaction Pathways
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitro Reduction | 4-Amino-pyrazole derivative | |
| Nucleophilic Substitution | , | Halogenated/cyano analogues |
| Ring-Opening | γ-Keto esters |
Comparative Analysis with Related Compounds
3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
This analogue replaces cyclobutanone with a propanoic acid chain (, MW 253.14 g/mol). While similar in pyrazole substitution, the carboxylic acid group enables salt formation, enhancing solubility for formulation.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole
A simpler derivative (, MW 150.10 g/mol) lacking the nitro and cyclobutanone groups . Used as a building block for larger molecules, its synthesis via LDA-mediated lithiation highlights methodologies applicable to the target compound .
Table 4: Structural and Functional Comparisons
Challenges and Future Directions
Synthetic Limitations
-
Low Yields: Coupling efficiency between pyrazole and cyclobutanone remains suboptimal.
-
Purification Complexity: Polar byproducts necessitate advanced chromatographic techniques.
Unanswered Questions
-
In Vivo Toxicity: No data exist on metabolic degradation or long-term exposure effects.
-
Formulation Stability: The impact of humidity and light on shelf life is unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume